4-Fluoro-2-(methoxymethyl)aniline
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Overview
Description
4-Fluoro-2-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methoxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the protection of 4-fluoro-2-methoxyaniline followed by nitration and subsequent deprotection to yield the desired compound . Another method involves the use of Friedel-Crafts acylation followed by reduction and nitration steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted anilines, nitroanilines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4-Fluoro-2-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of pharmaceuticals.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(methoxymethyl)aniline involves its interaction with specific molecular targets. The fluoro and methoxymethyl groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
4-Fluoroaniline: A simpler analogue with only a fluoro group at the 4-position.
2-Methoxyaniline: An analogue with a methoxy group at the 2-position.
4-Fluoro-2-methoxyaniline: A closely related compound with both fluoro and methoxy groups.
Uniqueness: 4-Fluoro-2-(methoxymethyl)aniline is unique due to the presence of both fluoro and methoxymethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-fluoro-2-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,10H2,1H3 |
InChI Key |
CWHHPBHOEODQCR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)F)N |
Origin of Product |
United States |
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